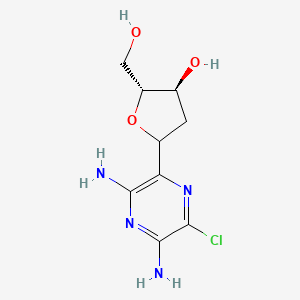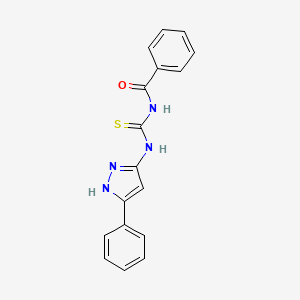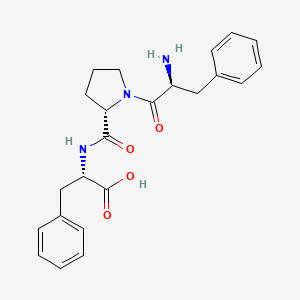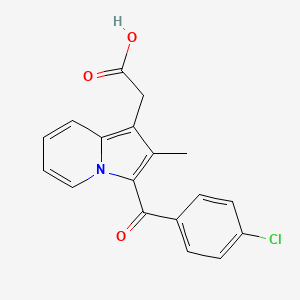
2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid is a synthetic organic compound that belongs to the class of indolizine derivatives This compound is characterized by the presence of a chlorobenzoyl group attached to an indolizine ring system, which is further substituted with a methyl group and an acetic acid moiety
準備方法
The synthesis of 2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Acetic Acid Substitution:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of substituted products.
Esterification: The acetic acid moiety can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including inflammatory and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid can be compared with other similar compounds, such as:
Indomethacin: A non-steroidal anti-inflammatory drug with a similar indole-3-acetic acid structure.
Ketoprofen: Another non-steroidal anti-inflammatory drug with a benzoyl group.
Ibuprofen: A widely used anti-inflammatory drug with a propionic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the indolizine ring, which may confer distinct chemical and biological properties compared to these similar compounds.
特性
分子式 |
C18H14ClNO3 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
2-[3-(4-chlorobenzoyl)-2-methylindolizin-1-yl]acetic acid |
InChI |
InChI=1S/C18H14ClNO3/c1-11-14(10-16(21)22)15-4-2-3-9-20(15)17(11)18(23)12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,21,22) |
InChIキー |
XABKLWHMGXCOFD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1CC(=O)O)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


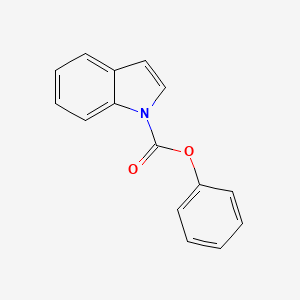
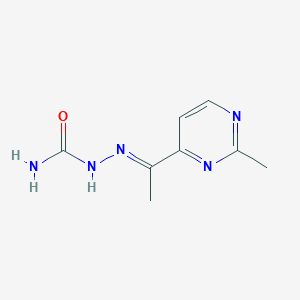

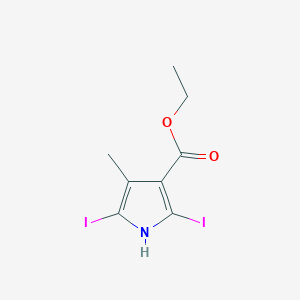
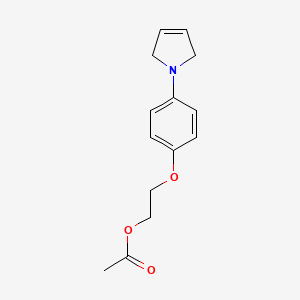
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
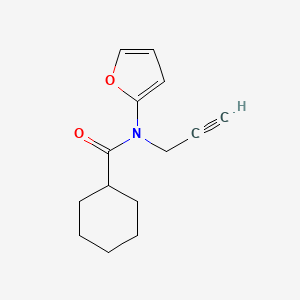
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)

